2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol
Overview
Description
The compound “2-benzofuran-1,3-dione; ethane-1,2-diol; hexanedioic acid; 6-methylheptan-1-ol; 8-methylnonan-1-ol” is a complex chemical entity composed of multiple functional groups and structural motifs. Each component of this compound contributes unique chemical properties and potential applications. This compound can be seen as a hybrid molecule, combining the characteristics of benzofuran derivatives, diols, dicarboxylic acids, and alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-Benzofuran-1,3-dione: . The reaction typically occurs at high temperatures (320-400°C) and involves molecular oxygen.
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Ethane-1,2-diol: The reaction is catalyzed by either acids or bases and occurs at elevated temperatures .
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Hexanedioic acid:
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6-Methylheptan-1-ol: : This primary alcohol can be synthesized through various organic reactions, including the reduction of the corresponding aldehyde or ketone .
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8-Methylnonan-1-ol: : This compound can be synthesized using ozonolysis of appropriate alkenes followed by reduction .
Industrial Production Methods
Phthalic Anhydride: Produced on a large scale using the oxidation of o-xylene or naphthalene in the presence of vanadium pentoxide catalyst.
Ethylene Glycol: Manufactured by the hydration of ethylene oxide in large industrial plants.
Adipic Acid: Produced by the oxidation of KA oil with nitric acid in large-scale chemical plants.
Chemical Reactions Analysis
Types of Reactions
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2-Benzofuran-1,3-dione
Hydrolysis: Reacts with water to form phthalic acid.
Amination: Reacts with amines to form phthalimides.
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Ethane-1,2-diol
Oxidation: Can be oxidized to oxalic acid using strong oxidizing agents.
Esterification: Reacts with carboxylic acids to form esters.
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Hexanedioic acid
Decarboxylation: Upon heating, it can decarboxylate to form cyclopentanone.
Polymerization: Reacts with diamines to form polyamides like nylon-6,6.
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6-Methylheptan-1-ol
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.
Esterification: Reacts with acids to form esters.
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8-Methylnonan-1-ol
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid, and chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Vanadium pentoxide, sulfuric acid, and various metal catalysts.
Major Products
Phthalic Acid: From hydrolysis of 2-benzofuran-1,3-dione.
Oxalic Acid: From oxidation of ethane-1,2-diol.
Cyclopentanone: From decarboxylation of hexanedioic acid.
Esters: From esterification reactions of alcohols with carboxylic acids.
Scientific Research Applications
Chemistry
2-Benzofuran-1,3-dione: Used as an intermediate in the synthesis of dyes, perfumes, and pharmaceuticals.
Ethane-1,2-diol: Used as a precursor in the production of polyesters and antifreeze formulations.
Hexanedioic acid: Used in the production of nylon-6,6 and other polyamides.
Biology and Medicine
2-Benzofuran-1,3-dione: Investigated for its potential antimicrobial properties.
Ethane-1,2-diol: Studied for its role in cryopreservation and as a solvent in biological applications.
Industry
2-Benzofuran-1,3-dione: Used in the production of plasticizers for plastics.
Ethane-1,2-diol: Widely used in antifreeze and coolant formulations.
Hexanedioic acid: Key component in the manufacture of synthetic fibers.
Mechanism of Action
The compound’s effects are primarily due to the individual components’ interactions with various molecular targets and pathways. For example:
2-Benzofuran-1,3-dione: Acts as an electrophile in various organic reactions, facilitating nucleophilic attack.
Ethane-1,2-diol: Functions as a hydrogen bond donor and acceptor, influencing its role as a solvent and antifreeze.
Hexanedioic acid: Participates in condensation reactions to form polyamides, impacting material properties.
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: Similar to 2-benzofuran-1,3-dione but in its acid form.
Propylene Glycol: Similar to ethane-1,2-diol but with an additional methyl group.
Glutaric Acid: Similar to hexanedioic acid but with one fewer carbon atom.
1-Heptanol: Similar to 6-methylheptan-1-ol but without the methyl substitution.
1-Nonanol: Similar to 8-methylnonan-1-ol but without the methyl substitution.
Uniqueness
2-Benzofuran-1,3-dione: Unique due to its benzofuran structure, providing distinct reactivity and applications.
Ethane-1,2-diol: Unique for its widespread use in antifreeze and polyester production.
Hexanedioic acid: Unique for its role in nylon-6,6 production.
6-Methylheptan-1-ol: Unique due to its specific structure, influencing its physical and chemical properties.
8-Methylnonan-1-ol:
Properties
IUPAC Name |
2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O.C8H4O3.C8H18O.C6H10O4.C2H6O2/c1-10(2)8-6-4-3-5-7-9-11;9-7-5-3-1-2-4-6(5)8(10)11-7;1-8(2)6-4-3-5-7-9;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h10-11H,3-9H2,1-2H3;1-4H;8-9H,3-7H2,1-2H3;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESCNQXOMGEEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCO.CC(C)CCCCCO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O.C(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68908-74-7 | |
Record name | Hexanedioic acid, polymer with 1,2-ethanediol and 1,3-isobenzofurandione, isodecyl isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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